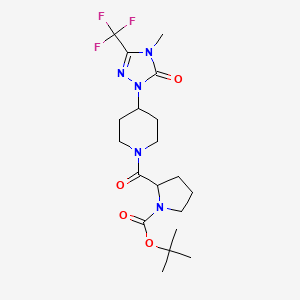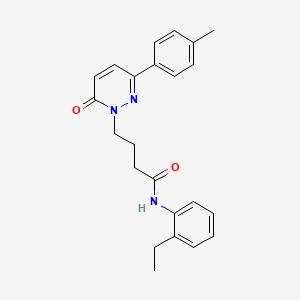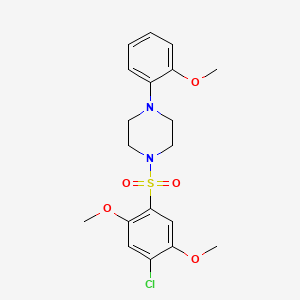
1-(4-Chloro-2,5-dimethoxybenzenesulfonyl)-4-(2-methoxyphenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chloro-2,5-dimethoxybenzenesulfonyl)-4-(2-methoxyphenyl)piperazine, commonly known as CDMB-4-MeOPP, is a chemical compound that belongs to the class of piperazine derivatives. It is a potent and selective agonist of the serotonin 5-HT1A receptor, which is a G protein-coupled receptor that regulates various physiological and behavioral functions in the central nervous system. CDMB-4-MeOPP has gained significant attention in the scientific community due to its potential applications in research and drug development.
Wirkmechanismus
The mechanism of action of CDMB-4-MeOPP involves the activation of the 5-HT1A receptor, which is coupled to the G protein signaling pathway. Upon activation, the receptor stimulates the production of cyclic adenosine monophosphate (cAMP) and activates downstream signaling cascades that modulate various cellular functions. CDMB-4-MeOPP has been shown to selectively activate the 5-HT1A receptor without affecting other serotonin receptor subtypes, making it a valuable tool for studying the specific effects of 5-HT1A receptor activation.
Biochemical and Physiological Effects:
CDMB-4-MeOPP has been shown to produce a range of biochemical and physiological effects upon activation of the 5-HT1A receptor. It has been demonstrated to have anxiolytic and antidepressant-like effects in animal models, suggesting its potential as a therapeutic agent for mood and anxiety disorders. CDMB-4-MeOPP has also been shown to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress responses. Additionally, CDMB-4-MeOPP has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
CDMB-4-MeOPP has several advantages for lab experiments, including its high potency and selectivity for the 5-HT1A receptor. It can be used at low concentrations to selectively activate the receptor without affecting other serotonin receptor subtypes. CDMB-4-MeOPP can also be used in a variety of experimental paradigms, including in vitro assays, ex vivo tissue preparations, and in vivo animal models. However, there are also limitations to the use of CDMB-4-MeOPP in lab experiments, including its potential for off-target effects and limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on CDMB-4-MeOPP. One potential direction is the investigation of its therapeutic potential for mood and anxiety disorders. CDMB-4-MeOPP may have advantages over existing drugs that target the 5-HT1A receptor, such as improved selectivity and reduced side effects. Another direction is the exploration of its neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, CDMB-4-MeOPP may have potential applications in the study of the molecular mechanisms underlying the regulation of stress responses and the HPA axis. Further research is needed to fully understand the potential applications of CDMB-4-MeOPP in scientific research and drug development.
Synthesemethoden
The synthesis of CDMB-4-MeOPP involves a multi-step process that starts with the reaction of 2-methoxyphenyl magnesium bromide with 4-chloro-2,5-dimethoxybenzenesulfonyl chloride. The resulting intermediate is then converted into the final product through a series of reactions involving piperazine and other reagents. The synthesis method of CDMB-4-MeOPP has been optimized to achieve high yields and purity, making it suitable for large-scale production.
Wissenschaftliche Forschungsanwendungen
CDMB-4-MeOPP has been extensively studied for its potential applications in scientific research. It has been shown to selectively activate the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress responses. CDMB-4-MeOPP can be used as a tool compound to study the physiological and behavioral effects of 5-HT1A receptor activation in animal models. It can also be used to investigate the molecular mechanisms underlying the therapeutic effects of drugs that target the 5-HT1A receptor, such as antidepressants and anxiolytics.
Eigenschaften
IUPAC Name |
1-(4-chloro-2,5-dimethoxyphenyl)sulfonyl-4-(2-methoxyphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O5S/c1-25-16-7-5-4-6-15(16)21-8-10-22(11-9-21)28(23,24)19-13-17(26-2)14(20)12-18(19)27-3/h4-7,12-13H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTPGKAVIZFLUGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=C(C=C(C(=C3)OC)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-2,5-dimethoxybenzenesulfonyl)-4-(2-methoxyphenyl)piperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[1-(Prop-2-yn-1-yl)piperidine-4-carbonyl]-3-(pyrrolidin-1-yl)piperidine](/img/structure/B2452798.png)
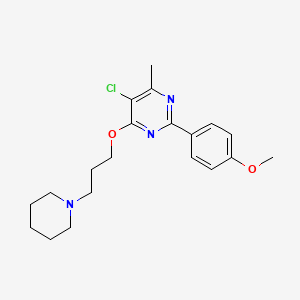
![6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B2452802.png)
![1-(2,5-difluorophenyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)methanesulfonamide](/img/structure/B2452805.png)
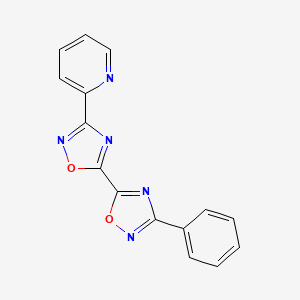
![Methyl[(oxolan-3-yl)methyl]amine hydrochloride](/img/structure/B2452808.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2452810.png)
![4-(4-fluorobenzyl)-5-[1-(2-furoyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2452812.png)
![2-(4-acetylpiperazin-1-yl)-N-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)-2-oxoacetamide](/img/structure/B2452813.png)
![Dimethyl 5-[(chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2452815.png)
